![molecular formula C13H11F2NO2S B4579869 1-(2-fluorophenyl)-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B4579869.png)
1-(2-fluorophenyl)-N-(4-fluorophenyl)methanesulfonamide
Overview
Description
This compound is part of a class that exhibits notable structural and reactive properties due to the presence of fluorophenyl groups and the methanesulfonamide moiety. These components contribute to its unique behavior in chemical reactions and its physical and chemical properties.
Synthesis Analysis
The synthesis of fluorinated phenylmethanesulfonamides involves strategic steps to incorporate fluorophenyl groups into the methanesulfonamide framework. Such processes can employ enantioselective addition reactions, leveraging the unique reactivity of fluorinated intermediates to construct the desired sulfonamide structure with high precision and selectivity. For example, the highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes is reported, showcasing the synthesis of fluorinated derivatives with excellent enantioselectivities (M. Kamlar et al., 2010).
Molecular Structure Analysis
The molecular structure of N-(4-Fluorophenyl)methanesulfonamide closely resembles those of similar alkyl sulfonanilides, with the fluorophenyl and methanesulfonamide moieties contributing to the compound's overall geometry and electronic properties. This structural similarity extends across various derivatives, indicating a consistent framework that facilitates predictable interactions and reactivity patterns (B. Gowda et al., 2007).
Chemical Reactions and Properties
The reactivity of 1-(2-fluorophenyl)-N-(4-fluorophenyl)methanesulfonamide in chemical reactions is influenced by the presence of the fluorophenyl groups and the methanesulfonamide moiety. These groups can participate in a variety of reactions, including nucleophilic fluoromethylation, which allows for the introduction of fluoromethyl groups into target molecules, expanding the compound's utility in synthetic chemistry (G. Prakash et al., 2009).
Scientific Research Applications
Acceleration of Reaction Rates
Research indicates that derivatives of methanesulfonic acid, including those with fluorophenyl groups, can significantly influence the rate of biochemical reactions. For instance, methanesulfonyl fluoride is identified as an oxydiaphoric inhibitor of acetylcholinesterase, showcasing how substituents like fluorophenyl can impact enzyme inhibition rates (Kitz & Wilson, 1963).
Synthesis of Vinyl Fluorides
The synthesis of α-fluoro-α,β-unsaturated sulfones from fluoromethyl phenyl sulfone compounds demonstrates the utility of such fluorophenyl-containing compounds in creating vinyl fluoride derivatives through the Horner-Wittig reaction (McCarthy et al., 1990).
Enantioselective Addition Reactions
Fluorophenyl methanesulfonamide derivatives facilitate highly enantioselective addition reactions to α,β-unsaturated aldehydes. This exemplifies their role in synthesizing fluorinated derivatives with significant enantioselectivity, highlighting their importance in the development of chiral molecules (Kamlar et al., 2010).
Monofluoromethylation Reactions
The compound also plays a crucial role in monofluoromethylation reactions, as seen in the cinchona alkaloid-catalyzed enantioselective monofluoromethylation. This process emphasizes the compound's utility in introducing fluoromethyl groups into organic substrates, enhancing the molecular complexity with fluorine's unique reactivity and properties (Mizuta et al., 2007).
Chemical Synthesis and Molecular Interaction
Fluorophenyl methanesulfonamides contribute to the efficient synthesis of β-ketosulfones and gem-disulfones, showcasing their role in nucleophilic fluoroalkylation of esters and sulfinates. This method underscores the compound's utility in preparing diverse fluorinated organic molecules, highlighting its significance in synthetic chemistry (Ni et al., 2009).
properties
IUPAC Name |
1-(2-fluorophenyl)-N-(4-fluorophenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c14-11-5-7-12(8-6-11)16-19(17,18)9-10-3-1-2-4-13(10)15/h1-8,16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJBBEDRJFVKHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(4-fluorophenyl)methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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